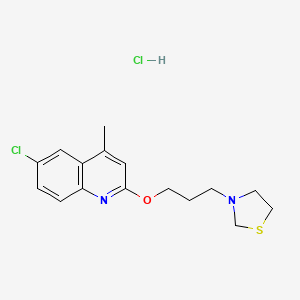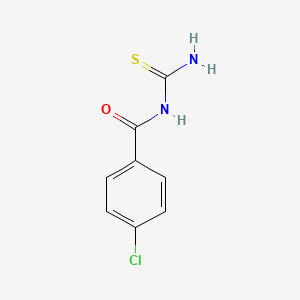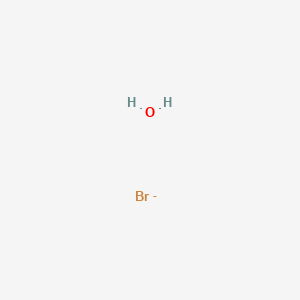
Bromide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromide hydrate is a compound that consists of bromide ions (Br⁻) and water molecules. Hydrates are compounds that include water molecules within their crystalline structure. Bromide hydrate is typically formed when bromide salts, such as sodium bromide or potassium bromide, come into contact with water, resulting in the incorporation of water molecules into the crystal lattice.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromide hydrate can be synthesized by dissolving bromide salts in water. For example, sodium bromide (NaBr) or potassium bromide (KBr) can be dissolved in water to form their respective hydrates. The general reaction is: [ \text{NaBr} + \text{H}_2\text{O} \rightarrow \text{NaBr} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, bromide hydrates are typically produced by dissolving bromide salts in water under controlled conditions. The concentration of the solution and the temperature are carefully monitored to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, forming bromide hydrate crystals.
Chemical Reactions Analysis
Types of Reactions
Bromide hydrate can undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) in the presence of an oxidizing agent.
Reduction: Bromine can be reduced back to bromide ions.
Substitution: Bromide ions can participate in substitution reactions, where they are replaced by other halide ions or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃)
Nucleophiles: Hydroxide ions (OH⁻), cyanide ions (CN⁻)
Major Products Formed
Oxidation: Bromine (Br₂)
Reduction: Bromide ions (Br⁻)
Substitution: Various substituted bromide compounds, depending on the nucleophile used
Scientific Research Applications
Bromide hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate the effects of bromide ions on cellular processes.
Medicine: Utilized in the formulation of certain medications and as a sedative in some treatments.
Industry: Used in the production of flame retardants, photographic chemicals, and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of bromide hydrate involves the interaction of bromide ions with various molecular targets. Bromide ions can affect the activity of enzymes and ion channels, leading to changes in cellular processes. For example, bromide ions can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparison with Similar Compounds
Bromide hydrate can be compared with other similar compounds, such as:
Chloride Hydrate (Cl⁻): Similar in structure but contains chloride ions instead of bromide ions.
Iodide Hydrate (I⁻): Contains iodide ions and has different chemical properties due to the larger size of iodide ions.
Fluoride Hydrate (F⁻): Contains fluoride ions and is more reactive due to the high electronegativity of fluoride.
Bromide hydrate is unique due to the specific properties of bromide ions, such as their moderate reactivity and ability to form stable hydrates .
Properties
CAS No. |
38655-06-0 |
|---|---|
Molecular Formula |
BrH2O- |
Molecular Weight |
97.92 g/mol |
IUPAC Name |
bromide;hydrate |
InChI |
InChI=1S/BrH.H2O/h1H;1H2/p-1 |
InChI Key |
GVLGAFRNYJVHBC-UHFFFAOYSA-M |
Canonical SMILES |
O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


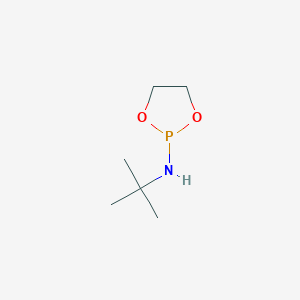
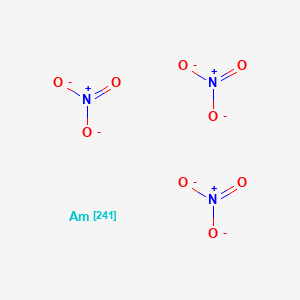
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)



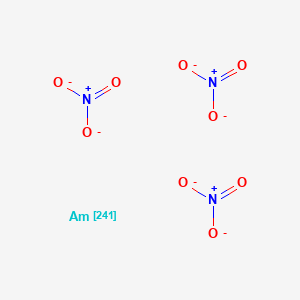
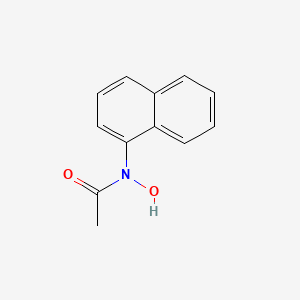

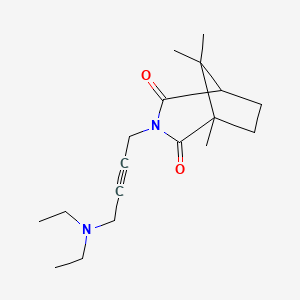
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)

